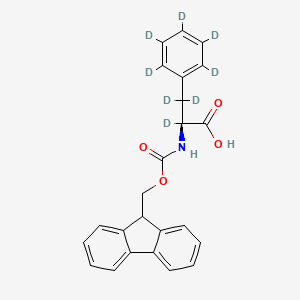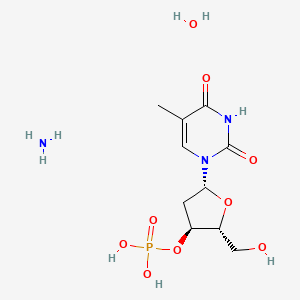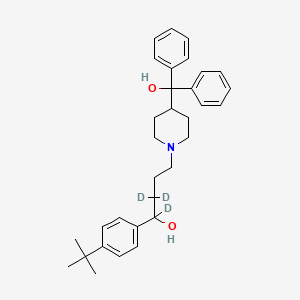
Terfenadine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terfenadine-d3 is a deuterated form of terfenadine, an antihistamine that was previously used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of terfenadine due to the presence of deuterium atoms which can be traced more easily in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of terfenadine using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions typically include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The production process is optimized to ensure high yield and purity of the final product, which is essential for its use in scientific research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Terfenadine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, fexofenadine-d3.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: The major product is fexofenadine-d3, which retains the antihistamine activity.
Reduction: The products depend on the specific functional groups being reduced.
Substitution: The products vary based on the substituents introduced into the molecule.
Wissenschaftliche Forschungsanwendungen
Terfenadine-d3 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in biological systems. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of terfenadine in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of terfenadine.
Drug Interaction Studies: Examining the interactions between terfenadine and other drugs, particularly those affecting cytochrome P450 enzymes.
Toxicology: Assessing the safety and potential toxic effects of terfenadine and its metabolites.
Analytical Chemistry: Developing and validating analytical methods for the detection and quantification of terfenadine and its metabolites in biological samples.
Wirkmechanismus
Terfenadine-d3, like its non-deuterated counterpart, acts as an antagonist of the histamine H1 receptor. It competes with histamine for binding at H1-receptor sites in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. This compound does not readily cross the blood-brain barrier, minimizing central nervous system effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fexofenadine: The active metabolite of terfenadine, which is also an antihistamine with similar pharmacological properties.
Astemizole: Another H1-receptor antagonist with a similar structure and mechanism of action.
Haloperidol: A butyrophenone antipsychotic with structural similarities to terfenadine.
Uniqueness
Terfenadine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms allow for more precise tracking and analysis in pharmacokinetic and metabolic studies. Additionally, the deuterated form may exhibit altered pharmacokinetic properties, such as improved metabolic stability and reduced formation of toxic metabolites.
Eigenschaften
Molekularformel |
C32H41NO2 |
|---|---|
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i15D2,30D |
InChI-Schlüssel |
GUGOEEXESWIERI-AKOBIBDASA-N |
Isomerische SMILES |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)


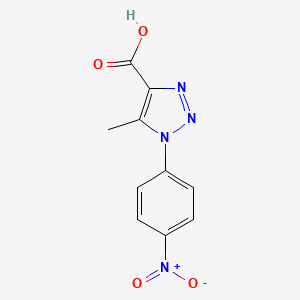
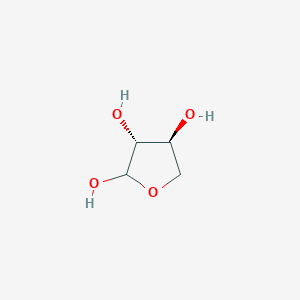

![D-[3-2H]Glucose](/img/structure/B12057919.png)
